- Efficient synthesis of p-sulfonic acid calixarene under ultrasonic irradiationHuaxue Shiji, 2014, 36(8), 755-757,
Cas no 96107-95-8 (Calix6arene)
Calixarene It generally refers to macrocyclic compounds composed of methylene bridged phenol units,1942Nian Jinke(Zinke,Austria)Obtained by first synthesis,Gucci for its structure like a wine cup(C.D.Gutscht,United States)Called calixarene. Most calixarenes have high melting points,stay250Above ℃.In common organic solventssolubilityVery small,Almost insoluble in water.Calixarenes have size adjustable"cavity",Capable of forming host guest complexes,With cyclodextrin\Crown ether compared,It is a class of mimetic enzymes with more extensive adaptability,It is known as the third generation of host compounds after crown ethers and cyclodextrins.Calixarenes include phenol calixarenes as well as heterocyclic calixarenes such as calixapyrrole,Calix indole,Calixazole et al.
Calix6arene structure
Calix6arene Properties
Names and Identifiers
-
- CALIX[6]ARENE
- HEXAHYDROXYCALIX[6]ARENE
- 37,38,39,40,41,42-HEXAHYDROXYCALIX[6]ARENE
- AKOS 44
- 37,38,39,40,41,42-hexahydroxycalix<6>arene
- 37,38,39,40,41-hexakis(hydroxy)calix[6]arene
- calix[6]arene-37,38,39,40,41,42-hexol
- Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol
- p-H-calix[6]arene
- Calix[6]arenehexol
- H 0713
- Calix(6)arene
- W-2
- SY102228
- 96107-95-8
- DTXCID30320304
- CS-0199497
- T73102
- DTXSID80369268
- heptacyclo[31.3.1.1?,?.1?,??.1??,??.1??,??.1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,38,39,40,41,42-hexol
- Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(
- heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol
- MFCD00143083
- copper(I) calix(6)arene
- H0713
- Calix[6]arene, 97%
- Calix[6]arene (contains ca. 5% Benzene)
- AKOS000278332
- J-700385
- SCHEMBL2471777
- F1170-0412
- W-204138
- heptacyclo[31.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?.1(2)(1),(2)?.1(2)?,(3)(1)]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33,35-octadecaene-37,38,39,40,41,42-hexol
- LS-15438
- +Expand
-
- MFCD00143083
- JLSWUKWFQCVKCL-UHFFFAOYSA-N
- 1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2
- OC1C2CC3C(O)=C(CC4C(O)=C(CC5C(O)=C(CC6C(O)=C(CC7C(O)=C(CC=1C=CC=2)C=CC=7)C=CC=6)C=CC=5)C=CC=4)C=CC=3
Computed Properties
- 636.25100
- 6
- 6
- 0
- 636.251
- 48
- 745
- 0
- 0
- 0
- 0
- 0
- 1
- 9.4
- nothing
- 0
- 121
Experimental Properties
- 7.77840
- 121.38000
- 1.6000 (estimate)
- 0.180g/100g of water @ 25°C. Miscible with alcohol, chloroform, ether, carbon disulfide, acetone, oils, carbon tetrachloride and glacial acetic acid.
- 630.34°C (rough estimate)
- 395 °C (lit.)
- 316.8±27.5 °C
- White or cream crystalline powder
- Not determined
- 1.302
Calix6arene Price
Calix6arene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Phenol Solvents: Toluene ; 2 min, heated
1.2 Reagents: Aluminum chloride ; 20 min
1.2 Reagents: Aluminum chloride ; 20 min
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phenol Catalysts: Aluminum chloride Solvents: Toluene ; overnight, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- De-tert-butylation reaction of 5,11,17,23,29,35-hexakis(1,1-dimethylethyl)calix[6]arene-37,38,39,40,41,42-hexolHuaxue Yanjiu, 2007, 18(1), 46-48,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Sodium dithionite Solvents: Water ; 10 min, rt; 24 h, 80 - 90 °C
Reference
- A novel de-tert-butylation of p-tert-butylcalix[n]arenesAsian Journal of Chemistry, 2010, 22(7), 5513-5516,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Formamide, N,N-dimethyl-, compd. with iron chloride (FeCl3) (6:1) Solvents: Dimethylformamide ; 1 h, 60 °C
Reference
- Structural analysis of calix[n]arene-iron(III) complexes (n = 4, 6, 8) and thermal decomposition of the parent calix[n]arenesJournal of Coordination Chemistry, 2007, 60(1), 73-83,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride Solvents: Toluene
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Methanol
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Methanol
Reference
- Synthesis of functional aromatic multisulfonyl chlorides and their masked precursorsJournal of Organic Chemistry, 2001, 66(6), 2104-2117,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride Solvents: Toluene ; 1 h, rt
Reference
- Analysis of the synthesis and surface tension of sodium calix[6]arene butyl-ether sulfonateDaqing Shiyou Xueyuan Xuebao, 2008, 32(5), 52-54,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Phenol ; 2 h, rt
Reference
- The multi-step conversions of p-tert-butylcalix[6]arenehexol to calix[6]hexaquinoneWakayama Kogyo Koto Senmon Gakko Kenkyu Kiyo, 2003, 38, 43-46,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride Solvents: Toluene ; rt
Reference
- Synthesis and anti-Paracoccidioides activity of calix[n]arenesLetters in Drug Design & Discovery, 2012, 9(1), 30-36,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride Solvents: Toluene
Reference
- Approaches to polymetallated calixarene derivativesARKIVOC (Gainesville, 2006, (10), 199-210,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
- Novel greener microwave-assisted deprotection methodology for the 1,3-dioxolane ketal of isatin using calix[n]arenesJournal of the Brazilian Chemical Society, 2022, 33(5), 466-473,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Phenol , Aluminum chloride
Reference
- Synthesis and investigation of catalytic affinities of water-soluble amphiphilic calix[n]arene surfactants in the coupling reaction of some heteroaromatic compoundsTetrahedron, 2016, 72(41), 6528-6535,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene
Reference
- Synthesis, X-ray crystal structure and anti-tumor activity of calix[n]arene polyhydroxyamine derivativesEuropean Journal of Medicinal Chemistry, 2016, 123, 21-30,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride Solvents: Toluene ; 1 h, rt
Reference
- p-Sulfonic acid calix[4]arene-functionalized alkyl-bridged organosilica in esterification reactionsRSC Advances, 2016, 6(29), 24285-24289,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride
Reference
- Cu2+ Selective Chromogenic Behavior of Calix[4]arene DerivativePolycyclic Aromatic Compounds, 2016, 36(4), 395-409,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
- Bronsted acidic magnetic nano-Fe3O4-adorned calix[n]arene sulfonic acids: synthesis and application in the nucleophilic substitution of alcoholsTetrahedron, 2014, 70(37), 6669-6676,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Phenol , Aluminum chloride
Reference
- The synthesis of new calix[n]arene quaternary ammonium salts and investigation of their catalytic affinities for three component Mannich-type reactions in waterRSC Advances, 2014, 4(5), 2219-2225,
Calix6arene Raw materials
Calix6arene Preparation Products
Calix6arene Suppliers
Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier
(CAS:96107-95-8)
GU JING LI
18939883912
sales@gh-reagent.com
GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
Audited Supplier
(CAS:96107-95-8)
LUO XUE YUN
13927875076
3007432263@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:96107-95-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96107-95-8)
TANG SI LEI
15026964105
2881489226@qq.com
Calix6arene Related Literature
-
1. Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulatorZe-Dong He,Zhan-Wu Zhu,Yun-Pei Wu Phys. Chem. Chem. Phys., 2022,24, 20040-20049
-
Yijie Wang,Yan Tan,Chuanwei Cheng J. Mater. Chem. A, 2024,12, 428-439
-
Baizhong Sun,Chuanqun Liu,Deyong Che,Hongpeng Liu,Shuai Guo RSC Adv., 2020,10, 28431-28436
-
5. Front cover
-
Song Sun,Wanxiang Zhao Chem. Commun., 2020,56, 11295-11298
-
Satish Kasturi,Sri Ramulu Torati,Yun Ji Eom,Syafiq Ahmad,Byong-June Lee,Jong-Sung Yu,CheolGi Kim RSC Adv., 2020,10, 13722-13731
-
Ihor Kulai,Jens Ulbrich,Ramiro Guerrero-Santos,Mathias Destarac,Simon Harrisson Polym. Chem., 2017,8, 5023-5032
-
María D. Alba,Ana I. Becerro,Miguel A. Castro,Ana C. Perdigón Chem. Commun., 2001, 249-250
96107-95-8 (Calix6arene) Related Products
- 118-82-1(4,4'-Methylenebis(2,6-di-tert-butylphenol))
- 2896-60-8(4-Ethylbenzene-1,3-diol)
- 60705-62-6(4-tert-Butylcalix[4]arene)
- 1687-64-5(2-Ethyl-6-methylphenol)
- 90-00-6(2-Ethylphenol)
- 119-47-1(6,6'-Methylenebis(2-(tert-butyl)-4-methylphenol))
- 28994-41-4(2-Benzylphenol)
- 74568-07-3(Calix[4]arene)
- 78092-53-2(4-tert-Butylcalix[6]arene)
- 82452-93-5(Calix[8]arene)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:96107-95-8)Calix6arene
99%/99%
5g/25g
201.0/701.0